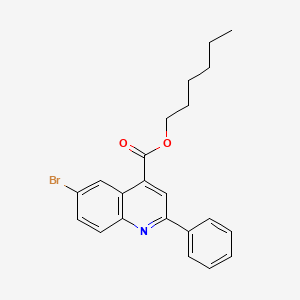

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate

Beschreibung

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS: 355419-68-0) is a quinoline derivative featuring a bromine atom at position 6, a phenyl group at position 2, and a hexyl ester at position 4 of the quinoline core. The hexyl chain enhances lipophilicity, which may improve solubility in non-polar solvents and influence pharmacokinetic properties in biological applications.

Eigenschaften

CAS-Nummer |

355419-68-0 |

|---|---|

Molekularformel |

C22H22BrNO2 |

Molekulargewicht |

412.3 g/mol |

IUPAC-Name |

hexyl 6-bromo-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C22H22BrNO2/c1-2-3-4-8-13-26-22(25)19-15-21(16-9-6-5-7-10-16)24-20-12-11-17(23)14-18(19)20/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |

InChI-Schlüssel |

SESYIFYCAAZCAB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

-

Step 1: : Synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid.

Reagents: 2-phenylquinoline, bromine, and a suitable solvent.

Conditions: The reaction is carried out under reflux conditions to ensure complete bromination.

-

Step 2: : Esterification to form Hexyl 6-bromo-2-phenylquinoline-4-carboxylate.

Reagents: 6-bromo-2-phenylquinoline-4-carboxylic acid, hexanol, and a dehydrating agent such as sulfuric acid.

Conditions: The reaction mixture is heated under reflux to promote esterification.

Industrial Production Methods

Industrial production of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 6 undergoes nucleophilic substitution reactions, enabling cross-coupling and functional group interconversion:

Ester Group Transformations

The hexyl carboxylate undergoes hydrolysis, transesterification, and reduction:

Hydrolysis to Carboxylic Acid

-

Acidic Conditions : H₂SO₄ (conc.), reflux → 6-bromo-2-phenylquinoline-4-carboxylic acid (85–90% yield) .

-

Basic Conditions : NaOH (aq.), ethanol, 60°C → Sodium carboxylate intermediate, acidified to free acid (95% yield) .

Transesterification

-

Methanol/H₂SO₄, reflux → Methyl 6-bromo-2-phenylquinoline-4-carboxylate (quantitative yield).

Reduction to Alcohol

Aromatic Ring Functionalization

The quinoline and phenyl rings participate in electrophilic substitution:

Comparative Reactivity with Structural Analogs

Data from analogs highlight substituent effects:

Wissenschaftliche Forschungsanwendungen

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Used in the development of materials with specific properties, such as fluorescence and photostability.

Wirkmechanismus

The mechanism of action of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (CAS: Not explicitly provided)

- Structural Differences :

- Substituent at position 2: A styryl group [(E)-2-phenylethenyl] instead of phenyl.

- Ester group: Ethyl (C₂H₅) vs. hexyl (C₆H₁₃).

- Molecular Weight: 382.24 g/mol (C₂₀H₁₆BrNO₂) .

- Shorter ethyl chain reduces lipophilicity compared to the hexyl analogue.

- Applications : Studied for its crystal packing via intra- and intermolecular hydrogen bonds, relevant to solid-state material design .

6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid (CAS: 342017-95-2)

- Structural Differences :

- Functional group at position 4: Carboxylic acid (-COOH) vs. ester (-COOhexyl).

- Additional bromine at the para position of the phenyl group.

- Molecular Weight: 407.06 g/mol (C₁₆H₉Br₂NO₂) .

- Key Properties :

- The carboxylic acid group increases hydrophilicity and acidity (pKa ~2-3), making it suitable for salt formation.

- Dibrominated structure enhances reactivity in cross-coupling reactions.

- Applications: Potential precursor for metal-organic frameworks (MOFs) or pharmaceutical intermediates .

[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS: 355433-01-1)

- Structural Differences :

- Ester group: Complex 2-(2,4-dichlorophenyl)-2-oxoethyl substituent.

- Chlorine atoms at positions 4 (phenyl) and 2,4 (oxoethyl group).

- The oxoethyl group may participate in hydrogen bonding.

- Applications : Investigated in medicinal chemistry for antimicrobial or anticancer activity due to halogen-rich structure .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6)

- Structural Differences :

- Bromine at position 8 instead of 5.

- Hydroxyl group at position 4 and ester at position 3.

- Key Properties :

- Hydroxyl group increases polarity and enables hydrogen bonding, affecting crystallization behavior.

- Altered bromine position modifies electronic conjugation pathways.

- Applications : Used in synthesizing fluorescent dyes or metal chelators .

Data Table: Comparative Analysis

Research Findings and Trends

- Substituent Effects :

- Functional Group Impact :

Biologische Aktivität

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique structural features, including a hexyl group, a bromine atom at the 6-position, a phenyl group at the 2-position, and a carboxylate functional group at the 4-position. This composition grants it various biological activities, particularly in the realms of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of hexyl 6-bromo-2-phenylquinoline-4-carboxylate is . Its structural features contribute significantly to its biological activity:

- Hexyl Group : Enhances solubility in organic solvents.

- Bromine Atom : Increases reactivity, allowing for nucleophilic substitution reactions.

- Carboxylate Group : Facilitates various chemical transformations that can modify biological interactions.

Antimicrobial Activity

Research indicates that hexyl 6-bromo-2-phenylquinoline-4-carboxylate exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which is attributed to the quinoline scaffold's ability to interact with bacterial enzymes and disrupt cellular processes.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against a range of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity (Table 1).

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate has also been investigated for its anticancer potential. Quinoline derivatives are known for their cytotoxic effects on cancer cells, with modifications in their structure influencing their efficacy.

Research Findings: Cytotoxicity Assays

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The mechanism by which hexyl 6-bromo-2-phenylquinoline-4-carboxylate exerts its biological effects involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, inhibiting their activity or altering their functions. This interaction is crucial for its antimicrobial and anticancer properties .

Comparative Analysis with Related Compounds

To further understand the unique aspects of hexyl 6-bromo-2-phenylquinoline-4-carboxylate, a comparison with related quinoline derivatives is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Hexyl 6-bromo-2-phenylquinoline-4-carboxylate | Hexyl group, bromine at position 6 | Antimicrobial, anticancer | Unique hexyl substitution enhances solubility |

| Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | Octyl group instead of hexyl | Antimicrobial | Longer alkane chain may affect lipophilicity |

| 6-Bromoquinoline | No phenyl or carboxylic groups | Limited activity | Simplified structure lacks functional diversity |

| 2-(4-Bromophenyl)-3-hydroxyquinoline | Hydroxy group instead of carboxylic | Antibacterial | Hydroxy group may enhance interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.